(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Chiral resolution Stereospecific synthesis Chiral chromatography

Researchers require enantiopure sulfonamide scaffolds with defined substitution patterns to validate SAR hypotheses. Racemic or mis-fluorinated analogs invalidate stereospecific binding data. - **Precise stereochemistry**: (2S)-configured propanoic acid backbone; not substitutable with (2R)-enantiomer (CAS 1008050-74-5). - **Ortho-fluorination**: Unique conformational effects vs. meta/para analogs (e.g., CAS 250714-64-8). - **Supply**: Standard 95% purity powder, R&D use only. Available for immediate shipment.

Molecular Formula C9H10FNO4S
Molecular Weight 247.24
CAS No. 1212343-99-1
Cat. No. B2652737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
CAS1212343-99-1
Molecular FormulaC9H10FNO4S
Molecular Weight247.24
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1
InChIKeyXEWYRRHRYVLKKL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2S)-2-(2-Fluorobenzenesulfonamido)propanoic Acid – Identity and Specifications


(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) is a chiral N-arylsulfonyl amino acid derivative belonging to the class of sulfonamide-modified α-amino acids [1]. Its molecular formula is C9H10FNO4S with a molecular weight of 247.25 g/mol [1]. The compound is characterized by a (2S)-configured propanoic acid (L-alanine) backbone N-substituted with a 2-fluorobenzenesulfonyl group, providing a defined stereocenter and a distinct fluorination pattern (ortho substitution on the phenyl ring) [2]. Commercially, it is typically supplied as a powder with a standard purity specification of 95% and is intended for research and development use only .

Why Generic Analogs Cannot Substitute for (2S)-2-(2-Fluorobenzenesulfonamido)propanoic Acid


Substitution of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid with in-class analogs (e.g., 3-fluoro, 4-fluoro, or racemic mixtures) is not scientifically valid due to the unique combination of its chiral center (S-configuration) and ortho-fluorination pattern [1]. The 2-fluoro substitution on the phenyl ring is known to significantly alter molecular conformation and binding interactions compared to meta- or para-fluorinated analogs [2]. Furthermore, the defined (2S)-stereochemistry is critical for any stereospecific interactions; racemic mixtures or the (2R)-enantiomer (CAS 1008050-74-5) cannot be assumed to exhibit equivalent properties in chiral environments . The evidence below quantifies these differences where data are available.

Differentiation Evidence for (2S)-2-(2-Fluorobenzenesulfonamido)propanoic Acid


Stereochemical Purity and Structural Definition

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) is defined by a specific stereocenter (S-configuration) as indicated by its IUPAC name and InChI descriptor [1]. In contrast, the comparator 2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5) is a racemic mixture lacking stereochemical definition . The presence of the defined (2S)-stereochemistry is essential for any stereospecific interaction or chiral recognition process [2].

Chiral resolution Stereospecific synthesis Chiral chromatography

Ortho vs. Para/Meta Fluorine Substitution

The target compound features an ortho-fluorinated phenyl ring (2-fluorobenzenesulfonyl group) [1]. In contrast, the closely related analog N-[(4-fluorophenyl)sulfonyl]alanine (CAS 250714-64-8) contains a para-fluorinated phenyl ring . Fluorinated benzenesulfonamides, including ortho-substituted variants, have been patented as inhibitors of carbonic anhydrase, with the substitution pattern directly influencing binding affinity and selectivity profiles [2]. While specific Ki data for this exact compound is not publicly available, the ortho-fluoro substitution is expected to impart distinct conformational and electronic properties compared to para-fluoro analogs.

Fluorine chemistry SAR studies Conformational analysis

Commercial Purity and Quality Control

Commercial suppliers of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) report a standard purity of 95% , with batch-specific analytical data (NMR, HPLC, GC) available upon request . This purity specification is comparable to that of the racemic analog 2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5), which is also offered at 95% purity . The availability of detailed analytical certificates for the target compound supports its reliable use in sensitive research applications.

Chemical procurement Quality control Analytical chemistry

Applications for (2S)-2-(2-Fluorobenzenesulfonamido)propanoic Acid


Chiral Building Block for Stereospecific Synthesis

Due to its defined (2S)-stereochemistry [1], (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a suitable chiral building block for the synthesis of enantiomerically pure sulfonamide derivatives, peptides, or other complex molecules where stereochemical control is essential. It can be used in asymmetric synthesis or as a chiral auxiliary.

SAR Studies of Fluorinated Sulfonamides

The unique ortho-fluorination pattern of this compound [1] makes it a valuable tool for SAR studies investigating the effect of fluorine substitution position on biological activity. It can serve as a reference compound when compared to meta- or para-fluorinated analogs (e.g., CAS 250714-64-8) in assays targeting enzymes like carbonic anhydrases, for which fluorinated benzenesulfonamides are known inhibitors [2].

Medicinal Chemistry Scaffold for Lead Optimization

As an N-arylsulfonyl amino acid derivative [1], this compound can be used as a versatile scaffold in medicinal chemistry for the development of novel enzyme inhibitors or receptor ligands. The sulfonamide group and the fluorophenyl moiety provide opportunities for further functionalization and optimization of pharmacokinetic properties [2].

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